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molecular formula C12H13NO2S B2357582 Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate CAS No. 181284-94-6

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate

Cat. No. B2357582
M. Wt: 235.3
InChI Key: KGRKGSZJGFPMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238026B2

Procedure details

At 0° C., sodium hydride, 60% dispersion in mineral oil, (280 mg, 7 mmol) was added to a solution of ethyl-2-mercaptoacetate (750 μL, 6.8 mmol) in N,N-dimethylformamide (20 mL). After 15 minutes, 2-chloro-6-methylbenzonitrile (1 g, 6.60 mmol) was also added to the mixture which was stirred at room temperature for 2 hours more. The mixture was then concentrated and the residue was diluted with ethyl acetate. The organic layer was washed with water (30 mL), brine (30 mL), dried over sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (cyclohexane/dichloromethane 50/50) to afford the desired benzothiophene (23a) as a white solid (800 mg, 3.40 mmol, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:9])[CH2:7][SH:8])[CH3:4].Cl[C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:12]=1[C:13]#[N:14]>CN(C)C=O>[NH2:14][C:13]1[C:12]2[C:15]([CH3:19])=[CH:16][CH:17]=[CH:18][C:11]=2[S:8][C:7]=1[C:6]([O:5][CH2:3][CH3:4])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
750 μL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (cyclohexane/dichloromethane 50/50)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)OCC)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.4 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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